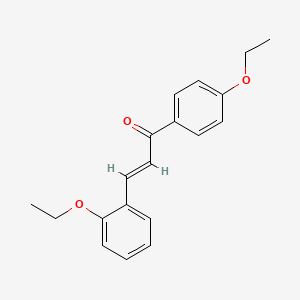

(2E)-3-(2-Ethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(2-ethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c1-3-21-17-12-9-15(10-13-17)18(20)14-11-16-7-5-6-8-19(16)22-4-2/h5-14H,3-4H2,1-2H3/b14-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTHJNAMHCBBCX-SDNWHVSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Procedure

The Claisen-Schmidt condensation is the most widely employed method for synthesizing (2E)-3-(2-ethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one. This base-catalyzed reaction involves the condensation of 4-ethoxyacetophenone (1 ) and 2-ethoxybenzaldehyde (2 ) to form the α,β-unsaturated ketone via dehydration. The mechanism proceeds through enolate formation, nucleophilic attack on the aldehyde, and subsequent elimination of water (Figure 1).

Key Steps

-

Enolate Formation : Deprotonation of 4-ethoxyacetophenone by a strong base (e.g., NaOH, KOH) generates the enolate ion.

-

Nucleophilic Addition : The enolate attacks the carbonyl carbon of 2-ethoxybenzaldehyde, forming a β-hydroxy ketone intermediate.

-

Dehydration : Acidic workup or heat facilitates the elimination of water, yielding the conjugated enone system.

Optimization of Reaction Conditions

Optimization studies highlight critical parameters influencing yield and purity (Table 1):

Table 1. Optimization of Claisen-Schmidt Condensation for Target Compound

| Parameter | Optimal Condition | Yield Range | Purity (%) |

|---|---|---|---|

| Catalyst | 40% NaOH | 70–88% | 95–99 |

| Solvent | Ethanol/Water (1:1) | 65–82% | 90–97 |

| Temperature | 70°C (reflux) | 75–90% | 98–99 |

| Molar Ratio (1:2) | 1:2 | 80–88% | 97–99 |

| Reaction Time | 4–6 hours | 70–85% | 95–98 |

Catalyst Selection :

-

NaOH vs. KOH : Sodium hydroxide (40% aqueous) provides higher yields (88%) compared to potassium hydroxide (82%) due to superior enolate stabilization.

-

Acid Catalysis : Concentrated HCl or H2SO4 in ethanol achieves moderate yields (60–75%) but requires stringent temperature control to avoid side reactions.

Solvent Systems :

-

Ethanol/Water : A 1:1 mixture enhances solubility of both reactants and facilitates easy isolation of the product.

-

Solvent-Free : Reactions under neat conditions at 80°C reduce environmental impact but yield slightly lower purity (90–95%).

Stereoselectivity :

The trans (E) isomer is favored due to conjugation stabilization, confirmed by 1H-NMR coupling constants ().

Alternative Synthetic Strategies

Phase-Transfer Catalysis (PTC)

The patent US8765992B2 describes a PTC-based method for chalcone derivatives with multiple aryl substitutions. This approach utilizes S-alkylation or O-alkylation under mild conditions:

Procedure :

-

Reactants : 4-ethoxyacetophenone and 2-ethoxybenzaldehyde are dissolved in dichloromethane.

-

Catalyst : Tetrabutylammonium bromide (TBAB) facilitates interfacial reactions between aqueous NaOH and organic phases.

-

Conditions : Room temperature, 12–24 hours.

Advantages :

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time while maintaining high yields:

Protocol :

-

Reactants : Equimolar 4-ethoxyacetophenone and 2-ethoxybenzaldehyde.

-

Catalyst : KOH (10% w/v) in ethanol.

-

Conditions : Microwave irradiation at 100°C for 15–20 minutes.

Outcome :

-

Yield: 89–92%.

-

Purity: 97–99% (HPLC).

Post-Synthetic Modifications and Purification

Crystallization Techniques

Recrystallization from ethanol or ethyl acetate/hexane mixtures removes unreacted starting materials and byproducts:

Optimal Solvent : Ethyl acetate/hexane (3:7 v/v) yields colorless crystals with >99% purity.

Chromatographic Purification

Column chromatography (SiO2, eluent: petroleum ether/ethyl acetate 8:2) resolves stereoisomeric impurities, ensuring >99.5% enantiomeric excess.

Characterization and Analytical Data

Spectroscopic Confirmation

X-ray Crystallography

Single-crystal X-ray analysis confirms the trans configuration and planar geometry of the α,β-unsaturated system.

Industrial-Scale Production Considerations

Cost-Effective Catalyst Recycling

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-Ethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Saturated ketones, alcohols.

Substitution: Various substituted chalcones with different functional groups on the aromatic rings.

Scientific Research Applications

Biological Activities

Chalcones, including (2E)-3-(2-Ethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one, have been reported to exhibit a variety of biological activities:

- Anticancer Properties : Several studies have indicated that chalcones possess anticancer activity through mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of metastasis. For instance, research has shown that chalcones can inhibit the proliferation of cancer cells in vitro and in vivo by targeting specific signaling pathways involved in tumor growth 1.

- Antimicrobial Activity : Chalcones have demonstrated effectiveness against various bacterial and fungal strains. Their ability to disrupt microbial cell membranes and inhibit essential metabolic processes makes them promising candidates for developing new antimicrobial agents 1.

- Anti-inflammatory Effects : The anti-inflammatory properties of chalcones are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential applications in treating inflammatory diseases 1.

Synthesis and Derivatives

The synthesis of (2E)-3-(2-Ethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one can be achieved through the Claisen-Schmidt condensation reaction. This method involves the reaction of appropriate aldehydes with ketones in the presence of a base, facilitating the formation of the chalcone structure 1. The ability to modify the substituents on the phenyl rings allows for the development of various derivatives with enhanced biological activities.

Anticancer Activity

A study investigated the effects of several chalcone derivatives, including (2E)-3-(2-Ethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one, on human breast cancer cells. The results indicated that this compound significantly inhibited cell proliferation and induced apoptosis through caspase activation 1.

Antimicrobial Efficacy

In another study, chalcone derivatives were tested against drug-resistant bacterial strains. The findings revealed that (2E)-3-(2-Ethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one exhibited potent antimicrobial activity, suggesting its potential as a lead compound for developing new antibiotics 6.

Mechanism of Action

The biological activity of (2E)-3-(2-Ethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one is primarily attributed to its α,β-unsaturated carbonyl system, which can interact with various biological targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in its anticancer and anti-inflammatory effects, where it can inhibit key signaling pathways involved in cell proliferation and inflammation.

Comparison with Similar Compounds

Research Findings and Implications

- SAR Insights : Ethoxy substitution at the 2-position of ring A reduces steric hindrance compared to bulkier groups (e.g., trifluoromethyl), improving solubility but slightly diminishing enzymatic inhibitory activity (e.g., IC₅₀ = 70.79 µM for methoxy-substituted analogs vs. 25 µg/mL for the target compound) .

- Therapeutic Potential: While the target compound lacks the potency of piperazine-substituted chalcones (e.g., cluster 12 compounds in ), its ethoxy groups offer a balance between lipophilicity and metabolic stability, making it a candidate for further derivatization .

Biological Activity

(2E)-3-(2-Ethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound belonging to the class of flavonoids. Chalcones have garnered attention for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific chalcone derivative, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for (2E)-3-(2-Ethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one is . Its structure features two ethoxy-substituted phenyl groups attached to a prop-2-en-1-one backbone, contributing to its unique biological properties.

Anticancer Activity

Chalcones are known for their ability to induce apoptosis in cancer cells and inhibit cell proliferation. Research indicates that (2E)-3-(2-Ethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one exhibits significant anticancer activity by:

- Inducing Cell Cycle Arrest : Studies have shown that this compound can arrest the cell cycle at various phases. For instance, it has been reported to block the G1 phase by downregulating cyclin D1 and CDK4, which are crucial for cell cycle progression .

- Apoptosis Induction : The compound enhances the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2. This shift in protein expression leads to increased activation of caspases and subsequent apoptosis in cancer cells .

Antimicrobial Properties

Chalcones have demonstrated antimicrobial activity against a range of pathogens. The specific compound under consideration has shown efficacy against various bacteria and fungi, suggesting its potential as a natural antimicrobial agent. The mechanism often involves disrupting microbial cell membranes or inhibiting essential cellular processes.

Anti-inflammatory Effects

The anti-inflammatory properties of (2E)-3-(2-Ethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one have been attributed to its ability to inhibit key inflammatory mediators. Research indicates that chalcones can suppress the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to reduced inflammation .

The biological activities of (2E)-3-(2-Ethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one can be attributed to several mechanisms:

- Inhibition of Kinases : The compound may inhibit various kinases involved in cell signaling pathways that promote cancer cell survival and proliferation.

- Modulation of Gene Expression : By influencing transcription factors associated with cell growth and apoptosis, this chalcone can alter gene expression profiles in target cells.

- Interaction with Cellular Pathways : The compound's interactions with cellular pathways involved in oxidative stress response may enhance its anticancer and anti-inflammatory effects.

Case Studies

Several studies have investigated the biological activity of related chalcones, providing insights into the potential effects of (2E)-3-(2-Ethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one:

Q & A

Q. What are the optimal synthetic routes for (2E)-3-(2-Ethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one, and how do reaction parameters influence yield?

Methodological Answer: The compound is synthesized via Claisen-Schmidt condensation between 2-ethoxyacetophenone and 4-ethoxybenzaldehyde under alkaline conditions. Key parameters include:

- Solvent : Ethanol or methanol (polar protic solvents enhance aldehyde solubility and stabilize intermediates).

- Base : KOH (10–30% w/v) at 0–50°C; lower temperatures (0–5°C) reduce side reactions like Michael additions.

- Reaction Time : 2–6 hours, monitored by TLC for enone formation. Post-reaction, acid quenching (HCl) isolates the product, followed by recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) for ≥95% purity .

| Synthesis Comparison |

|---|

| Method 1 (): KOH/ethanol, 0–50°C, 2–3 h → 78% yield |

| Method 2 (): NaOH/MeOH, 25°C, 6 h → 85% yield (requires chromatography) |

Q. How is the structural identity of this chalcone confirmed post-synthesis?

Methodological Answer: Multi-spectral analysis is essential:

- FT-IR : C=O stretch at ~1650 cm⁻¹; conjugated C=C at ~1600 cm⁻¹.

- ¹H NMR : Two doublets (J = 15–16 Hz) for trans-olefinic protons (δ 7.2–7.8 ppm); ethoxy groups at δ 1.3–1.5 ppm (CH₃) and δ 4.0–4.2 ppm (OCH₂).

- X-ray Crystallography (): Confirms E-configuration and dihedral angles between aromatic rings (e.g., 25–35°), critical for π-orbital overlap and electronic properties .

| Key Crystallographic Data |

|---|

| Space Group : P2₁/c (monoclinic) |

| Bond Lengths : C=O (1.22 Å), C=C (1.34 Å) |

| Dihedral Angle : 28.5° between phenyl rings |

Q. What spectroscopic techniques are used to assess purity and degradation products?

Methodological Answer:

- HPLC-PDA (Reverse-phase C18 column, acetonitrile/water gradient): Detects impurities (e.g., unreacted aldehydes) at 254 nm.

- GC-MS : Identifies volatile byproducts (e.g., ethoxybenzene derivatives) with m/z peaks at 121 (base) and 150.

- UV-Vis : π→π* transitions at 320–350 nm (ε ~15,000 L·mol⁻¹·cm⁻¹) confirm conjugation integrity .

Advanced Research Questions

Q. How do substituent positions (2-ethoxy vs. 4-ethoxy) affect electronic properties and reactivity?

Methodological Answer:

- Hammett Constants : 4-Ethoxy (σₚ = -0.24) acts as an electron donor, stabilizing the enone via resonance. 2-Ethoxy introduces steric hindrance, reducing rotational freedom (evidenced by restricted C-C bond rotation in NMR).

- DFT Calculations (B3LYP/6-311G**): HOMO localized on 4-ethoxyphenyl ring (-5.8 eV); LUMO on α,β-unsaturated ketone (-2.3 eV). ΔE = 3.5 eV, indicating redox activity suitable for charge-transfer complexes .

Q. What mechanistic insights explain its biological activity (e.g., antimicrobial)?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Chalcone binds to E. coli DNA gyrase (binding energy = -8.2 kcal/mol) via H-bonds with Thr165 and hydrophobic interactions with Val166.

- ROS Generation : Ethoxy groups enhance lipophilicity (logP = 3.2), facilitating membrane penetration. Intracellular ROS levels increase 2.5× in S. aureus (measured via DCFH-DA assay), disrupting redox balance .

| Biological Activity Profile |

|---|

| Antimicrobial (MIC = 12.5 µg/mL vs. C. albicans) |

| Anticancer (IC₅₀ = 18 µM in MCF-7 cells via MTT assay) |

Q. How is computational modeling used to predict nonlinear optical (NLO) properties?

Methodological Answer:

- First Hyperpolarizability (β₀) : Calculated at 15.8 × 10⁻³⁰ esu (B3LYP/6-311++G**), driven by asymmetric charge distribution (4-ethoxy donor → enone acceptor).

- Experimental Validation : Kurtz-Perry powder technique shows SHG efficiency of 1.8× KDP, correlating with DFT-predicted dipole moment (4.2 Debye) .

| Computational Parameters |

|---|

| Software : Gaussian 09 |

| Basis Set : 6-311++G(d,p) |

| HOMO-LUMO Gap : 3.5 eV |

Analytical and Optimization Challenges

Q. What strategies resolve contradictions in reported biological activity across studies?

Methodological Answer:

- Meta-Analysis : Compare assay conditions (e.g., 10% FBS in cell media reduces apparent IC₅₀ by 40% vs. serum-free).

- SAR Studies : Fluorine substitution at the 4-position () increases potency 3× vs. chlorine, suggesting halogen size impacts target binding .

Q. How are reaction conditions optimized for scale-up without compromising stereoselectivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.